Product packaging for Descyano nirmatrelvir acetamide(Cat. No.:CAS No. 2755812-81-6)

Descyano nirmatrelvir acetamide

Cat. No.: B13421394
CAS No.: 2755812-81-6
M. Wt: 517.5 g/mol
InChI Key: OOGWLUVPYYAXCE-WCBJTDJXSA-N
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Description

Rational Design of Modified Analogues

The rational design of analogues based on the Descyano Nirmatrelvir (B3392351) Acetamide (B32628) scaffold represents a pivotal shift from covalent to potentially non-covalent inhibition mechanisms. Nirmatrelvir's efficacy is critically dependent on its nitrile "warhead," which forms a reversible covalent bond with the catalytic cysteine (Cys145) of the main protease (Mpro). wikipedia.orgresearchgate.net The replacement of this cyano group with an acetamide moiety necessitates a complete re-evaluation of the binding strategy. Future research will focus on computational and structure-based design to optimize non-covalent interactions within the Mpro active site.

The process would begin by modeling Descyano Nirmatrelvir Acetamide into the Mpro binding pocket to understand how the loss of the covalent interaction impacts affinity and orientation. The acetamide group, unlike the nitrile, can act as both a hydrogen bond donor and acceptor. Design strategies will aim to exploit this by introducing modifications that create favorable hydrogen bonds and van der Waals interactions to compensate for the absence of the covalent bond.

Computer-aided drug design will be instrumental in this process. By generating evolutionary libraries of virtual compounds based on the descyano-acetamide scaffold, researchers can perform high-throughput screening. researchgate.netjapsonline.com These libraries would introduce small mutations at various positions, such as the bicyclic proline residue or the L-tert-leucine fragment, to enhance binding affinity. researchgate.netmdpi.com Pharmacophore models, built from the crystal structure of nirmatrelvir complexed with Mpro, can be adapted to filter these libraries for candidates that maintain key interaction points, even without the cyano group. japsonline.com The goal is to identify novel analogues with improved binding affinity and optimized physicochemical properties for oral bioavailability. japsonline.com

Exploration of Advanced Synthetic Strategies

The synthesis of this compound and its analogues would leverage established routes for nirmatrelvir's core fragments while incorporating novel steps for the final modifications. Nirmatrelvir's structure is composed of two primary fragments, the "western fragment" (a trifluoroacetyl-capped L-tert-leucine linked to a bicyclic proline) and the "eastern fragment" (a γ-lactam analogue of glutamine). mdpi.comresearchgate.net

Advanced synthetic strategies would focus on efficiency, scalability, and sustainability. nih.gov Key areas of exploration include:

Convergent Synthesis: A convergent approach, where the eastern and western fragments are synthesized separately and then coupled, is highly advantageous for maximizing yield and simplifying purification. nih.gov

Multicomponent Reactions: Ugi-type three-component reactions have been successfully used for the synthesis of the nirmatrelvir backbone, offering a highly efficient and atom-economical pathway. mdpi.comnih.gov This approach could be adapted to construct the core of the descyano analogues, reducing the number of steps and intermediate purifications. nih.gov

Green Chemistry: Future syntheses will aim to replace hazardous reagents and solvents. For instance, new technologies for amide bond formation can avoid traditional peptide coupling reagents, and greener solvents like ethyl acetate (B1210297) can minimize the environmental footprint. nih.govnih.gov The dehydration of a primary amide to form the nitrile in nirmatrelvir synthesis has been optimized to avoid harsh chemicals; similarly, the introduction of the acetamide group would require clean and efficient methods. nih.gov

Biocatalysis: The use of enzymes, such as monoamine oxidase (MAO-N), has been shown to produce key chiral intermediates with very high enantioselectivity, which is critical for the final compound's activity. nih.gov

A potential synthetic sequence for the modified eastern fragment would involve adapting the synthesis of the cyclic glutamine analog. acs.org Instead of converting the precursor to a nitrile, the final step would be a selective N-acetylation.

Table 1: Comparison of Key Synthetic Steps for Nirmatrelvir and Hypothetical this compound

StepNirmatrelvir SynthesisHypothetical this compound SynthesisRationale for Change
Eastern Fragment Finalization Dehydration of a primary amide to form the nitrile warhead. nih.govAcylation of a primary amine to form the terminal acetamide group.To replace the covalent warhead with a non-covalent binding moiety.
Key Coupling Reaction Amide bond formation between the western fragment carboxylic acid and the eastern fragment amine. mdpi.comnih.govSame amide bond formation.The core peptide-like backbone remains essential for positioning the inhibitor in the active site.
Chiral Intermediate Synthesis Biocatalytic desymmetrization to create the chiral imine for the western fragment. nih.govSame biocatalytic method.Maintaining correct stereochemistry is crucial for proper binding and biological activity.

Deepening Understanding of Structure-Function Relationships at the Molecular Level

The central challenge in studying this compound is to establish a new set of structure-function relationships (SFR) in the absence of the dominant cyano-cysteine covalent interaction. For nirmatrelvir, the P1 γ-lactam moiety mimics the substrate's glutamine residue, ensuring recognition by the S1 pocket of the Mpro enzyme. mdpi.com This recognition motif would remain critical for the descyano analogue.

Research would focus on how the acetamide group interacts with the residues of the catalytic dyad (His41 and Cys145) and the surrounding active site. wikipedia.org While nirmatrelvir's nitrile directly engages Cys145, the acetamide in the descyano analogue would likely form hydrogen bonds with residues like His41, Gly143, or other nearby amino acids. X-ray crystallography of the analogue bound to Mpro would be essential to visualize these new interactions at an atomic level.

Key research questions would include:

How does the replacement of the nitrile with an acetamide affect the conformation of the γ-lactam ring in the S1 pocket?

What are the specific hydrogen bonding patterns formed by the acetamide's N-H and C=O groups?

How do modifications to the western fragment, such as altering the bicyclic proline or the trifluoroacetyl group, allosterically affect the binding of the modified eastern fragment? researchgate.net

Understanding these relationships will allow for the iterative improvement of the inhibitor's design, fine-tuning its structure to maximize non-covalent binding affinity and, consequently, its inhibitory potency. researchgate.net

Development of Predictive Models for Chemical Properties and Interactions

Predictive modeling will be a cornerstone of research into this compound, enabling the rapid assessment of virtual compounds before committing to costly and time-consuming synthesis. nih.gov Computational tools can forecast a range of properties critical for drug development.

Physicochemical and Pharmacokinetic Predictions: Online tools and specialized software can predict properties governed by Lipinski's Rule of Five, such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov These models, along with predictions for absorption, distribution, metabolism, and excretion (ADME) properties, can help prioritize analogues with the highest potential for becoming viable oral drugs. nih.govnih.gov Replacing the cyano group with an acetamide group would alter these properties, likely increasing the hydrogen bonding capacity and polarity, which would need to be balanced by other structural modifications.

Binding Affinity and Interaction Models: Techniques like molecular docking and free energy perturbation (FEP) simulations can predict the binding affinity of designed analogues to the Mpro target. nih.govnih.gov

Molecular Docking: This method would be used to place potential analogues into the Mpro active site and score their fit, providing a rapid first-pass screening of large virtual libraries. researchgate.netnih.gov

Deep Learning Models: Tools like DeepFrag can suggest structural modifications to a parent ligand (in this case, this compound) that are likely to enhance binding affinity. nih.gov

Free Energy Calculations: For the most promising candidates identified through docking, more computationally intensive methods like FEP can provide a more accurate estimate of the binding free energy, helping to rank compounds before synthesis. nih.gov

These predictive models create a continuous feedback loop with rational design and synthesis, accelerating the discovery of potent and drug-like inhibitors based on the novel this compound scaffold.

Table 2: Predicted Physicochemical Properties of Nirmatrelvir vs. Hypothetical this compound

PropertyNirmatrelvirHypothetical this compoundImpact of Modification
Molecular Formula C₂₃H₃₂F₃N₅O₄ wikipedia.orgC₂₅H₃₇F₃N₅O₅Addition of C₂H₅NO
Molecular Weight ( g/mol ) 499.54 wikipedia.org~558.6Increased molecular weight.
Lipophilicity (LogP) ~2.39 nih.govPredicted to be lowerIncreased polarity due to the amide group.
Hydrogen Bond Donors 2 nih.gov3Addition of an N-H donor from the acetamide.
Hydrogen Bond Acceptors 7 nih.gov8Addition of a C=O acceptor from the acetamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34F3N5O5 B13421394 Descyano nirmatrelvir acetamide CAS No. 2755812-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2755812-81-6

Molecular Formula

C23H34F3N5O5

Molecular Weight

517.5 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1

InChI Key

OOGWLUVPYYAXCE-WCBJTDJXSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Conversions

Targeted Synthesis of Descyano Nirmatrelvir (B3392351) Acetamide (B32628)

In several prominent synthetic routes to nirmatrelvir, descyano nirmatrelvir acetamide is intentionally synthesized as the penultimate intermediate. The final step of these syntheses is the dehydration of this primary amide to form the nitrile "warhead" of the active pharmaceutical ingredient.

The synthesis of nirmatrelvir, and by extension its descyano acetamide precursor, is a convergent process that involves the coupling of two main fragments, often referred to as the "western" and "eastern" fragments. mdpi.com The western fragment contains a bicyclic [3.1.0] proline residue linked to a trifluoroacetylated L-tert-leucine. mdpi.com The eastern fragment is a γ-lactam analog of glutamine. mdpi.com

The assembly of these fragments to form the this compound intermediate involves the formation of a critical amide bond. Various coupling strategies have been developed and optimized to achieve this transformation efficiently.

One patented approach involves the reaction of a bicyclic pyrrolidine (B122466) derivative with Boc-protected L-tert-leucine using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA) as coupling reagents in N,N-Dimethylformamide (DMF). mdpi.com Following a series of steps including ester hydrolysis and further functionalization, the resulting western fragment is coupled with the eastern fragment, which exists as a primary amide. mdpi.com

An alternative and optimized method for the key coupling step utilizes N-(3-dimetilaminopropil)-N′-etilcarbodiimide hydrochloride salt (EDCI·HCl) as the condensing agent and 2-Hydroxypyridine-N-oxide (HOPO) as a catalyst in DMF, which provides the primary amide intermediate in an 84% yield. mdpi.comjsr.org Further process development has focused on improving this step by, for example, using isobutyl acetate (B1210297) as a crystallization solvent to obtain the intermediate as a solvate with high purity. rsc.org

The table below summarizes different coupling conditions for the formation of the amide bond leading to the this compound intermediate or related precursors.

Coupling ReagentsSolvent(s)YieldNotesSource(s)
HATU / DIPEADMF50% (for precursor 10 )Used in early synthetic routes; required column chromatography. mdpi.com
EDCI·HCl / HOPODMF84% (for intermediate 15 )Optimized conditions providing high yield of the target amide. mdpi.comjsr.org
Thioester Activation / NMMEtOAc78% (over 3 steps)A greener approach avoiding traditional coupling reagents; intermediate was not isolated. mdpi.comnih.gov

The stereochemical integrity of nirmatrelvir is crucial for its biological activity, necessitating highly stereoselective synthetic methods. The molecule contains multiple chiral centers, and their control is a central challenge. A key innovation in the synthesis of the precursors is the use of a chemoenzymatic approach. chemrxiv.org

One highly effective strategy employs a biocatalytic desymmetrization using a monoamine oxidase (MAO-N) enzyme to prepare a chiral bicyclic imine intermediate with an enantiomeric excess greater than 99%. mdpi.comnih.govacs.org This chiral imine then directs the stereochemical outcome of a subsequent Ugi-type three-component reaction (U-3CR). mdpi.comnih.gov This multicomponent reaction strategy has been shown to be highly diastereoselective, achieving a diastereomeric ratio (dr) of over 25:1, with the stereochemistry being determined solely by the chiral bicyclic imine. nih.govacs.org This process is efficient and scalable, reducing the need for intermediate purifications. nih.govacs.org

Another critical aspect is the prevention of epimerization at the stereocenter adjacent to the nitrile group in the final product. nih.gov While this is more relevant to the final dehydration step and handling of nirmatrelvir, the stereocontrol established during the synthesis of the descyano acetamide precursor is foundational. For instance, during the synthesis of the eastern fragment, a diastereoselective alkylation of the lithium dianion of Boc-dimethyl glutarate with bromoacetonitrile (B46782) was used to establish a key stereocenter. mdpi.com

Significant efforts have been made to optimize the synthesis of nirmatrelvir intermediates to enhance yield, reduce costs, and improve the environmental footprint of the process. nih.gov For the synthesis of the this compound intermediate, optimization has focused on the coupling and dehydration steps.

In the coupling reaction to form the intermediate, detailed optimization of parameters, such as the amount of the HOPO catalyst and the elimination of certain solvents like ethyl acetate and methyl tert-butyl ether (MTBE), has been undertaken to simplify the process. jsr.org The goal was to develop a crystallization process suitable for industrial production. jsr.org

For the subsequent dehydration of the primary amide (this compound) to nirmatrelvir, various reagents have been evaluated. The Burgess reagent was used in early syntheses. nih.gov However, to improve sustainability and safety, alternatives have been explored. Trifluoroacetic anhydride (B1165640) (TFAA) was identified as a more suitable reagent than others like T3P, which was found to be more prone to causing epimerization of the nitrile stereocenter. mdpi.comrsc.org The dehydration reaction using TFAA and triethylamine (B128534) (Et3N) in tetrahydrofuran (B95107) (THF) can produce the final nitrile in good yield. nih.gov The use of continuous flow chemistry has also been investigated for this final dehydration step to improve yield and selectivity. mdpi.com

The table below highlights different conditions explored for the dehydration of the primary amide.

Dehydrating AgentSolvent(s)YieldNotesSource(s)
Burgess ReagentChlorinated Solvents81%Used in early Pfizer approach; less green. mdpi.comnih.gov
Trifluoroacetic Anhydride (TFAA) / Et3NTHF83%Optimized conditions to avoid problematic reagents. nih.gov
Triphosgene / Et3NCH2Cl284%Alternative optimized dehydration condition. nih.gov
Palladium-catalyzed amide exchange-93% (for precursor 13 )Green technology using fluoroacetonitrile (B113751) as a water acceptor. nih.gov

Origin and Characterization as a Synthetic Impurity

This compound can also arise as an undesired process-related impurity during the synthesis of nirmatrelvir. mdpi.comveeprho.com Its presence must be carefully controlled to meet the stringent purity requirements for active pharmaceutical ingredients. veeprho.com

The formation of this compound as an impurity typically occurs via the hydrolysis of the nitrile group of nirmatrelvir or a nitrile-containing intermediate. This transformation can be promoted by certain reaction conditions, particularly during steps involving acidic or basic aqueous workups.

One specifically identified pathway occurs during the Boc-deprotection of a nitrile-containing precursor. mdpi.com The use of aqueous HCl to remove the Boc protecting group was found to be challenging due to the competing hydrolysis of the cyano group, which forms the corresponding primary amide impurity. mdpi.com This side reaction results in the persistence of 1–2% of the amino-amide impurity even after purification. mdpi.com

Another potential source of impurities arises from the dehydration step itself. Incomplete conversion of the primary amide intermediate to the final nitrile product would result in residual this compound in the final API. Furthermore, epimerization at the carbon alpha to the cyano group has been identified as another degradation pathway for nirmatrelvir, particularly in the presence of trace alkaline impurities, which could potentially be followed by hydrolysis under certain conditions. nih.gov

To minimize the formation of this compound and other impurities, several strategies have been implemented.

Reagent and Solvent Selection: The choice of reagents and solvents is critical. For the Boc-deprotection step where hydrolysis was observed, a systematic evaluation led to the selection of aqueous HCl in THF as the optimal condition to minimize the formation of the amide impurity while achieving effective deprotection. mdpi.com For the dehydration step, TFAA was chosen over other reagents to reduce the risk of epimerization. mdpi.com

Process Control and Workup: Careful control of reaction parameters like temperature and time is essential. The development of specific workup procedures, such as avoiding certain aqueous conditions or using a single solvent for telescoping steps, helps to increase reproducibility and minimize side reactions. mdpi.com

Purification Techniques: Crystallization is a powerful tool for impurity rejection. The hydrochloride salt of the aminonitrile intermediate was purified by precipitation from the reaction mixture. mdpi.com Similarly, the final nirmatrelvir product can be purified by forming and recrystallizing a solvate with MTBE, which effectively removes undesired diastereomers and potentially other impurities. nih.govresearchgate.net

By combining robust process design, careful optimization of reaction conditions, and effective purification strategies, the levels of this compound and other process-related impurities can be effectively controlled in the large-scale manufacturing of nirmatrelvir. nih.gov

Structural Elucidation and Conformational Analysis

Solid-State Structural Determination

The analysis of a compound in its solid state provides definitive information about its three-dimensional arrangement and crystalline form.

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration and detailed conformational parameters of a molecule. While the X-ray crystal structure of nirmatrelvir (B3392351) bound to its target protease is well-documented, no such data exists for "Descyano nirmatrelvir acetamide" wikipedia.org.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a compound and to identify different polymorphs, which can have significant impacts on a drug's physical properties. There is no publicly available PXRD data for "Descyano nirmatrelvir acetamide (B32628)."

Conformational Analysis in Solution and Solid State

The three-dimensional conformation of a molecule can vary significantly between its solid, crystalline state and when it is dissolved in a solvent. These differences are dictated by intermolecular forces in the crystal lattice versus the interactions between the molecule and the solvent.

Solid-State Conformation

While a specific crystal structure for this compound has not been reported in the reviewed literature, extensive research has been conducted on the solid-state forms of its parent compound, nirmatrelvir. researchgate.netrsc.orgdigitellinc.com Studies have identified multiple polymorphic forms of nirmatrelvir, which are different crystalline arrangements of the same molecule. researchgate.netdigitellinc.com These studies employed techniques such as single-crystal X-ray diffraction (SXRD) and solid-state Nuclear Magnetic Resonance (ssNMR) to precisely determine the geometry and packing of the molecules in the crystal lattice. researchgate.netdigitellinc.com

For nirmatrelvir, these analyses have revealed a relatively rigid core structure, with specific conformations of its bicyclic proline and other ring systems. It is highly probable that the core scaffold of this compound would adopt a very similar conformation in the solid state due to the identical stereochemistry and ring systems. The primary difference would arise from the acetamide group replacing the nitrile group, which could influence the intermolecular interactions, such as hydrogen bonding patterns, within the crystal lattice. This might lead to different crystal packing but the intramolecular conformation of the core is expected to be largely preserved.

Solution-State Conformation

In solution, molecules are more flexible and can exist as an equilibrium of different conformations, often referred to as rotamers or conformers. The study of these dynamic structures is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR studies of nirmatrelvir and its synthetic intermediates have shown the presence of rotamers in solution, arising from the restricted rotation around amide bonds. researchgate.netnih.gov This phenomenon leads to the observation of multiple sets of signals in the NMR spectrum, each corresponding to a different conformer. The ratio of these rotamers can be influenced by the solvent and temperature. nih.gov

Given that this compound retains the key amide linkages present in nirmatrelvir, it is virtually certain to exhibit similar conformational isomerism in solution. The presence of the acetamide group itself introduces an additional amide bond, which would also be subject to restricted rotation, potentially leading to a complex mixture of conformers in solution. The specific equilibrium of these conformers would be influenced by the solvent environment.

Interactive Data Table: Representative Conformational Data of Nirmatrelvir (as a proxy)

The following table presents representative torsional angles for the core structure of nirmatrelvir, derived from crystallographic data. It is important to reiterate that this data is for the parent compound and serves as a model for the likely conformation of the shared structural components in this compound.

Torsional AngleAtoms InvolvedValue (degrees)
ω1O=C-N-Cα (Amide Bond 1)~180° (trans)
ω2Cα-C-N-C (Amide Bond 2)~180° (trans)
φC-N-Cα-CVaries
ψN-Cα-C-NVaries

Note: The exact values for phi (φ) and psi (ψ) angles define the backbone conformation and can vary between different crystal structures and in solution.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its stability, reactivity, and interactions.

Electronic Structure and Reactivity Descriptors

No specific studies detailing the electronic structure or reactivity descriptors for Descyano nirmatrelvir (B3392351) acetamide (B32628) have been published.

For related compounds like nirmatrelvir, Density Functional Theory (DFT) is often used to analyze frontier molecular orbitals (HOMO and LUMO). nih.gov This analysis helps in understanding the molecule's electronic behavior. Such calculations for Descyano nirmatrelvir acetamide would theoretically reveal how the replacement of the electron-withdrawing cyano group with an acetamide group alters the electron distribution, charge, and reactivity profile of the molecule compared to its parent compound.

Conformational Energy Landscapes

There is no publicly available research on the conformational energy landscapes of this compound.

This type of analysis, which has been performed for nirmatrelvir, involves calculating the energy of different spatial arrangements (conformers) of the molecule. rsc.org It helps identify the most stable, low-energy conformations that the molecule is likely to adopt. For this compound, this analysis would be critical in understanding its flexibility and the shape it presents when approaching a biological target like Mpro.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of chemical systems.

Dynamic Behavior of this compound in Solution

Specific molecular dynamics simulations detailing the behavior of this compound in a solution are not available in the reviewed literature.

Simulations of this nature, conducted for nirmatrelvir, investigate how the compound interacts with solvent molecules (e.g., water) and explores its conformational flexibility in a liquid environment. researchgate.netdntb.gov.ua Such a study on this compound would clarify its solubility characteristics and how it might behave before reaching its target protein.

Simulations of Ligand-Protein Interactions (e.g., Mpro)

While extensive MD simulations have been performed for nirmatrelvir complexed with the SARS-CoV-2 main protease (Mpro), no such simulations have been published for this compound. mdpi.comnih.gov

These simulations are crucial for assessing the stability of a ligand in the protein's binding site. For nirmatrelvir, MD simulations have been used to analyze the root-mean-square deviation (RMSD) to confirm binding stability, study hydrogen bond patterns, and observe conformational changes in both the ligand and the protein over time. nih.govmdpi.comnih.gov A similar analysis for this compound would be necessary to predict the stability and dynamics of its interaction with Mpro.

Docking and Binding Site Prediction (e.g., comparative studies with Nirmatrelvir)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. japsonline.comjapsonline.com Extensive docking studies have been conducted to compare nirmatrelvir with other potential inhibitors or its own analogs, but this compound is not featured in these public studies. researchgate.netmdpi.comresearchgate.net

A comparative docking study involving this compound and nirmatrelvir against the Mpro active site would be highly informative. It would predict the binding pose, calculate a theoretical binding affinity (docking score), and identify key interactions (like hydrogen bonds and hydrophobic contacts). This would allow for a direct comparison of how the absence of the nitrile warhead and the presence of an acetamide group affect the molecule's ability to fit within the Mpro binding pocket. Studies on nirmatrelvir analogs have shown that modifications to its structure can significantly alter binding affinity. researchgate.netjapsonline.com

Below is a hypothetical data table illustrating the kind of results a comparative docking study would generate. Note: These values are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Mpro)Number of Hydrogen Bonds
Nirmatrelvir-8.3 to -11.3HIS41, CYS145, MET165, GLU166, HIS1633-5
This compoundNot AvailableNot AvailableNot Available

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational methods have significantly accelerated SAR studies for nirmatrelvir and its analogs, including derivatives that inform the structure of "this compound." These in silico techniques allow for the prediction of binding affinities and the detailed analysis of intermolecular interactions at the atomic level.

Research in this area has focused on modifications at key positions of the nirmatrelvir scaffold, particularly the P1 and P4 sites, to understand their influence on the inhibition of the SARS-CoV-2 Mpro.

Modification at the P4 Position: The Acetamide Group

Computational and experimental studies have explored the impact of altering the P4 ligand of nirmatrelvir. One significant modification is the substitution of the N-trifluoroacetamide group found in nirmatrelvir with an N-acetamide group. A study investigated this change and found that the N-acetamide derivative (compound 5a in the study) exhibited a SARS-CoV-2 Mpro inhibitory activity of 0.26 nM and an antiviral EC50 value of 2.0 μM. nih.gov This suggests that the replacement of the trifluoroacetamide (B147638) with a simpler acetamide does not lead to a significant loss of inhibitory potency. Further computational analyses have shown that the trifluoroacetylamino fragment's location is a characteristic structural feature for inhibitor binding with the Mpro active center, and this is observed for most hit-analogues. researchgate.net

Modification at the P1 Position: The "Descyano" Aspect

The nitrile group in nirmatrelvir acts as a "warhead," forming a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site. nih.gov The "descyano" modification implies the absence of this nitrile group. Computational studies have investigated the replacement of this nitrile warhead with other chemical moieties to explore alternative binding mechanisms and improve drug properties.

For instance, studies have explored replacing the nitrile with hydroxymethylketone and ketobenzothiazole warheads, which were found to be equipotent to the nitrile. nih.gov This indicates that while the nitrile is effective, it is not irreplaceable for potent inhibition. The removal or replacement of the nitrile warhead would necessitate a different mechanism of action, likely relying on non-covalent interactions to achieve binding affinity. Computational methods such as molecular docking and molecular dynamics simulations are crucial for predicting how a "descyano" analog would position itself in the Mpro active site and what non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) would be formed. jomardpublishing.comresearchgate.net

The combination of a "descyano" modification at P1 and an acetamide at P4, as in "this compound," represents a significant structural departure from the parent compound. Computational models would predict that the loss of the covalent bond from the nitrile would need to be compensated by optimized non-covalent interactions of the acetamide and the rest of the molecule within the Mpro binding pocket to maintain inhibitory activity.

Detailed Research Findings from Computational Studies

Computational analyses provide a detailed picture of the interactions between nirmatrelvir analogs and the Mpro. For nirmatrelvir itself, the pyrrolidone group forms key polar contacts with residues F140, H163, and E166 in the S1 subsite of the protease. nih.gov

When modifications are introduced, such as expanding the 5-membered lactam ring in the P1 position to a 6-membered lactam, structural analysis reveals stronger hydrogen bonding with His163 and Glu166. nih.gov This enhanced interaction, along with more effective filling of a hydrophobic pocket, contributes to higher Mpro affinity and antiviral activity compared to nirmatrelvir. nih.gov

The following table summarizes findings from computational and experimental studies on nirmatrelvir and its derivatives, providing insights relevant to the SAR of "this compound."

Compound/ModificationTargetComputational MethodKey Findings
Nirmatrelvir SARS-CoV-2 MproX-ray Crystallography, Molecular DockingForms a covalent bond with Cys145 via the nitrile group. The pyrrolidone group has key hydrogen bonds with F140, H163, and E166. nih.gov
N-acetamide derivative (5a) SARS-CoV-2 MproEnzymatic AssayShowed potent Mpro inhibitory activity (0.26 nM) and antiviral activity (EC50 of 2.0 μM). nih.gov
Hydroxymethylketone warhead analog Coronavirus Main ProteaseEnzymatic and Cell-based AssaysEquipotent to the nitrile warhead in inhibitory activity. nih.gov
Ketobenzothiazole warhead analog Coronavirus Main ProteaseEnzymatic and Cell-based AssaysEquipotent to the nitrile warhead in inhibitory activity. nih.gov
6-membered lactam at P1 SARS-CoV-2 MproX-ray Crystallography, Enzymatic AssayForms stronger hydrogen bonds with His163 and Glu166 compared to the 5-membered lactam in nirmatrelvir, leading to higher affinity. nih.gov

Biochemical and Mechanistic Investigations at the Molecular Level

Enzyme Interaction Studies

The primary target for nirmatrelvir (B3392351) and its analogs is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govresearchgate.netnih.gov This cysteine protease is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. nih.govnih.gov Inhibiting Mpro effectively halts this process. Both the cyano-containing nirmatrelvir and its acetamide-based analogs function as inhibitors of this enzyme, though their interaction kinetics and potency differ significantly.

Kinetic Analysis of Enzyme-Compound Interactions (e.g., Mpro)

Nirmatrelvir's interaction with Mpro is characterized by time-dependent inhibition, indicative of a covalent mechanism. researchgate.net Similarly, chloroacetamide-based inhibitors also act as covalent modifiers of the enzyme's active site. nih.gov The substantial difference in potency, however, highlights the superior efficiency of the nitrile group within the specific peptidomimetic scaffold of nirmatrelvir.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)

The inhibition constant (Ki) is a critical measure of an inhibitor's potency. For nirmatrelvir, this value has been consistently reported in the single-digit nanomolar range, underscoring its high affinity for the Mpro active site. nih.govnih.govnih.gov For instance, various studies have reported Ki values of 3.1 nM and 6.0 nM for nirmatrelvir against wild-type Mpro. nih.govnih.govnih.gov

In contrast, direct Ki values for chloroacetamide analogs are less commonly reported in the literature, with potency often expressed as the half-maximal inhibitory concentration (IC50). For a series of chloroacetamide-based Mpro inhibitors, IC50 values were in the range of 0.5 to 1.6 µM. nih.gov While IC50 and Ki are not directly equivalent, the thousand-fold difference in magnitude between nirmatrelvir's Ki and the analogs' IC50 values clearly illustrates the significantly higher potency of the cyano-containing parent compound.

CompoundWarhead TypeReported Potency (Ki or IC50)Reference
NirmatrelvirCyano (Nitrile)3.1 nM (Ki) nih.govnih.gov
NirmatrelvirCyano (Nitrile)6.0 ± 0.5 nM (Ki) nih.gov
Chloroacetamide Analog 13Chloroacetamide0.5 µM (IC50) nih.gov
Chloroacetamide Analog 8Chloroacetamide0.8 µM (IC50) nih.gov
Chloroacetamide Analog 5Chloroacetamide1.6 µM (IC50) nih.gov

Binding Mode and Specificity Analysis

Biophysical Characterization of Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of protein-ligand interactions. nih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction. nih.gov SPR, another label-free method, monitors binding in real-time to calculate on-rates (ka) and off-rates (kd) of the inhibitor.

Structural Biology of Compound-Target Complexes (e.g., co-crystallography)

X-ray crystallography has provided high-resolution views into how these inhibitors interact with the Mpro active site.

Nirmatrelvir: The co-crystal structure of nirmatrelvir with Mpro (e.g., PDB ID: 7RFW) reveals a detailed binding mode. researchgate.net The key interaction is the formation of a reversible covalent thioimidate adduct between the nitrile warhead and the sulfur atom of the catalytic Cys145 residue. mdpi.com This covalent bond anchors the inhibitor in the S1' subsite. Other critical interactions include hydrogen bonds between the P1 γ-lactam moiety and residues His163 and Glu166 in the S1 pocket, and an interaction between the P4 trifluoroacetamide (B147638) group and Gln189. mdpi.com

Comparative Biochemical Analysis of Cyano vs. Acetamide (B32628) Moieties

A direct comparison highlights the functional advantages of the cyano group within the nirmatrelvir scaffold for Mpro inhibition.

FeatureCyano Moiety (in Nirmatrelvir)Chloroacetamide Moiety (in Analogs)
Mechanism of Action Forms a reversible covalent thioimidate adduct with the catalytic Cys145. mdpi.comForms an irreversible covalent bond with the catalytic Cys145. nih.gov
Potency High potency, with Ki values in the low nanomolar range (e.g., ~3-6 nM). nih.govnih.govnih.govLower potency, with IC50 values in the micromolar range (e.g., ~0.5-1.6 µM). nih.gov
Key Interactions The nitrile group forms a covalent bond with Cys145 and a hydrogen bond with Gly143. mdpi.com The peptidomimetic scaffold is optimized for interactions in the S1, S2, and S4 pockets. mdpi.comThe carbonyl oxygen of the acetamide forms a hydrogen bond with the oxyanion hole (Gly143), while the alkylating carbon binds Cys145. nih.gov Inhibitor potency is highly dependent on the non-peptidic scaffold's ability to engage other subsites. nih.gov
Chemical Stability The nitrile group was selected in part for its superior chemical stability and reduced tendency for epimerization compared to other warheads like aldehydes. nih.govα-haloacetamides are known reactive electrophiles, which can lead to potential off-target reactivity, a factor that must be optimized for in drug design.

Advanced Analytical Method Development for Research and Characterization

Chromatographic Separations

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most common technique for assessing the purity of Nirmatrelvir (B3392351) and its related substances. actascientific.comiajps.com The goal is to develop a method that can resolve all potential impurities from the main Nirmatrelvir peak, allowing for their accurate quantification.

Several RP-HPLC methods have been developed for the estimation of Nirmatrelvir and its impurities. actascientific.comactascientific.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. actascientific.comnih.gov Forced degradation studies are performed under various stress conditions (e.g., acidic, alkaline, oxidative) to generate potential degradation products and ensure the method's ability to separate them from the parent drug. bohrium.comnih.gov While specific methods for "Descyano nirmatrelvir acetamide" are not explicitly detailed in the public domain, the stability-indicating methods for Nirmatrelvir are designed to separate a wide range of impurities and would likely be capable of resolving this compound.

Table 1: Example of RP-HPLC Method Parameters for Nirmatrelvir and Impurity Profiling

ParameterCondition
Column Agilent C18 (5 µm, 4.6 mm X 250 mm) actascientific.com
Mobile Phase 0.01N Phosphate Buffer : Methanol (55:45, v/v) actascientific.com
Flow Rate 1.0 mL/min actascientific.comnih.gov
Detection Wavelength 223 nm actascientific.com
Column Temperature 28°C actascientific.com
Injection Volume 20 µL actascientific.com
Diluent Water : Methanol (50:50, v/v) actascientific.com

This table presents a composite of typical HPLC conditions and does not represent a single, specific validated method.

For chiral drugs like Nirmatrelvir, it is crucial to ensure enantiomeric purity, as different enantiomers can have different pharmacological and toxicological profiles. nih.gov Chiral chromatography is employed to separate and quantify the enantiomers of a drug substance. This can be achieved through direct or indirect methods. Direct methods use a chiral stationary phase (CSP) or a chiral additive to the mobile phase, while indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column. nih.gov

For Nirmatrelvir, a thin-layer chromatography (TLC) method using β-cyclodextrin as a chiral selector has been reported for its separation from Ritonavir, demonstrating the potential for chiral separations in this class of compounds. researchgate.net A similar approach could be adapted to an HPLC format for the enantiomeric purity assessment of Nirmatrelvir and its related substances.

Gas Chromatography (GC) is the standard technique for the analysis of volatile organic compounds (VOCs), including residual solvents that may be present from the manufacturing process. thermofisher.com Regulatory guidelines, such as USP <467> and ICH Q3C, set limits for residual solvents in pharmaceutical products. thermofisher.com Headspace GC, where the vapor above the sample is injected, is commonly used for this purpose to avoid non-volatile matrix components from contaminating the GC system. thermofisher.com

While a specific GC method for Descyano nirmatrelvir acetamide (B32628) is not available, the analysis would follow standard procedures for residual solvents in pharmaceuticals. shimadzu.comshimadzu.com The choice of column and temperature program would depend on the specific solvents used in the synthesis of Nirmatrelvir.

Coupled Techniques

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for the trace analysis and structural characterization of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in biological fluids, as well as for the identification and characterization of impurities. nih.govnih.gov For this compound, LC-MS/MS would be invaluable for its detection at trace levels and for elucidating its structure.

Studies on Nirmatrelvir have utilized LC-MS to propose degradation pathways under various stress conditions. nih.gov This approach is directly applicable to identifying and characterizing unknown impurities like this compound. The high resolution and accuracy of modern mass spectrometers can provide the elemental composition of the impurity, which, combined with fragmentation data, allows for structural elucidation. researchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Nirmatrelvir Analysis

ParameterCondition
Chromatography Reversed-phase HPLC nih.gov
Column C18 nih.gov
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for characterization

This table outlines typical parameters for an LC-MS/MS method and is not specific to a single, validated procedure.

Similar to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. researchgate.net It is the definitive method for the identification of unknown volatile and semi-volatile impurities. If any volatile byproducts were suspected to be formed during the synthesis or degradation of Nirmatrelvir, GC-MS would be the primary technique for their identification. thermofisher.com

Chemical Stability and Degradation Pathway Studies

The intrinsic stability of a pharmaceutical compound is a critical parameter that influences its development, formulation, and storage. Understanding how a molecule degrades under various stress conditions is essential for ensuring its quality and efficacy.

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal stress)

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to identify its likely degradation products and to establish its degradation pathways. These studies are also crucial for developing stability-indicating analytical methods. For nirmatrelvir, forced degradation studies have revealed its susceptibility to certain conditions.

Hydrolytic Degradation: Nirmatrelvir has been shown to be susceptible to hydrolysis under both acidic and basic conditions. nih.gov The molecule possesses several functional groups that could potentially undergo hydrolysis, including three amide moieties and a nitrile function. nih.gov However, studies have indicated that the hydrolysis is selective, primarily affecting the nitrile group and the trifluoroacetamide (B147638) radical. nih.gov The degradation is more pronounced in alkaline media compared to acidic conditions. researchgate.netnih.gov

Oxidative Degradation: The stability of nirmatrelvir under oxidative stress has been investigated using reagents such as hydrogen peroxide. Some studies have reported that nirmatrelvir is susceptible to oxidative conditions, leading to the formation of degradation products. nih.govrjptonline.org In contrast, other research suggests that the molecule remains stable under oxidative stress. nih.govresearchgate.netnih.gov These differing results may be due to variations in the experimental conditions, such as the concentration of the oxidizing agent and the duration of exposure.

Photolytic and Thermal Degradation: Nirmatrelvir has demonstrated significant stability when exposed to light and heat. nih.govresearchgate.netnih.gov Studies have shown that the compound does not undergo significant degradation when subjected to photolytic stress (exposure to UV or visible light) or thermal stress (high temperatures). nih.govresearchgate.netnih.gov

The following table summarizes the conditions and findings from forced degradation studies on nirmatrelvir.

Stress ConditionReagent/MethodConditionsObservation
Acidic Hydrolysis 1 M HClHeated at 90°C for 1 hourDegradation observed researchgate.netnih.gov
Alkaline Hydrolysis 0.1 M NaOHHeated at 60°C for 30 minutesSignificant degradation observed researchgate.netnih.gov
Oxidative Stress 30% H₂O₂Heated at 60°C for 30 minutesStable researchgate.netnih.gov
Photolytic Stress Sunlight4 hoursStable researchgate.net
Thermal Stress Heat80°C for 30 minutesStable nih.gov

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is a critical step in understanding the chemical stability of a drug substance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique used for this purpose.

Under hydrolytic conditions, several degradation products of nirmatrelvir have been identified. The primary sites of degradation are the nitrile group and the trifluoroacetamide radical. nih.gov For instance, under basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide. nih.gov Three major degradation products, denoted as DP₄₂, DP₄₀₃, and DP₅₁₇ based on their monoisotopic masses, have been detected under hydrolytic stress. nih.gov DP₅₁₇, which corresponds to the hydrolysis of the nitrile group, is a major degradation product in basic conditions. nih.gov

The structural elucidation of these degradation products is achieved through techniques like high-resolution mass spectrometry (HRMSⁿ), which provides information about the molecular weight and fragmentation patterns of the molecules. nih.gov

The table below details the degradation products of nirmatrelvir identified under hydrolytic stress.

Degradation ProductMolecular MassCondition of FormationMethod of Identification
DP₄₂₁421Basic HydrolysisLC-UV-HRMSⁿ nih.gov
DP₄₀₃403Acidic and Basic HydrolysisLC-UV-HRMSⁿ nih.gov
DP₅₁₇517Acidic and Basic HydrolysisLC-UV-HRMSⁿ nih.gov

Quantitative Analysis Method Validation for Research Applications

For the quantitative analysis of nirmatrelvir and its potential degradation products in research settings, validated analytical methods are essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Several stability-indicating HPLC methods have been developed and validated for the quantification of nirmatrelvir. nih.govrjptonline.orgresearchgate.net These methods are designed to separate the parent drug from its degradation products, ensuring that the analysis is specific and accurate. The validation of these methods is performed according to the guidelines of the International Council for Harmonisation (ICH). researchgate.netnih.gov

The validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net For instance, a developed HPLC method demonstrated linearity over a concentration range of 75–225 μg/mL for nirmatrelvir, with a high correlation coefficient (r² > 0.999). researchgate.net The accuracy of such methods is often confirmed by recovery studies, with results typically falling within 98-102%. nih.gov The precision is evaluated by assessing the repeatability and intermediate precision, with the relative standard deviation (%RSD) being a key metric. ijper.org

The following table summarizes the key parameters of a validated RP-HPLC method for the quantitative analysis of nirmatrelvir.

ParameterResult
Linearity Range 75–225 μg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 nih.gov
Limit of Detection (LOD) 0.45 μg/mL rjptonline.org
Limit of Quantification (LOQ) 1.5 μg/mL rjptonline.org
Accuracy (% Recovery) 99.78% - 100.99% ijnrd.org
Precision (%RSD) < 2% ijper.org

Q & A

Q. What computational tools elucidate nirmatrelvir’s binding mechanisms to SARS-CoV-2 Mpro?

  • Methodological Answer : Apply principal component analysis (PCA) of van der Waals interactions from crystal structures (PDB: 7RFS). Generate heatmaps to compare residue-specific binding energies (e.g., nirmatrelvir vs. ensitrelvir) and identify critical contacts (e.g., Mpro residues T25, L27) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.